molecular formula C19H17N3O5S B11499590 N-(6-cyano-1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11499590
M. Wt: 399.4 g/mol
InChI Key: VXJNQAMWJKKEGS-UHFFFAOYSA-N
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a pyrrolidine sulfonyl group

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H17N3O5S/c20-11-14-9-17-18(27-12-26-17)10-16(14)21-19(23)13-4-3-5-15(8-13)28(24,25)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,12H2,(H,21,23)

InChI Key

VXJNQAMWJKKEGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Sulfonylation of Pyrrolidine: The pyrrolidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the sulfonylated pyrrolidine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halides, sulfonates

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and sulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYANO-3,4-DIMETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
  • N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Uniqueness

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The benzodioxole ring and cyano group can enhance its stability and reactivity, while the pyrrolidine sulfonyl group can influence its solubility and interaction with biological targets.

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